7‑NH₂ vs. 7‑NHCH₃: ~66‑Fold Superiority in Isolated EGFR Enzyme Inhibition
In a direct head‑to‑head comparison within the same 4‑[(3‑bromophenyl)amino]pyrido[4,3‑d]pyrimidine series, the 7‑amino parent (3a) inhibited isolated EGFR tyrosine kinase with an IC₅₀ of 0.15 nM, whereas the 7‑(methylamino) analog (3b) exhibited an IC₅₀ of 10 nM [1]. This represents a 66‑fold loss of potency upon mono‑N‑methylation of the 7‑amine. The assay measured phosphorylation of a poly‑Glu/Tyr copolymer by EGFR immunopurified from A431 cell vesicles.
| Evidence Dimension | EGFR tyrosine kinase inhibition (isolated enzyme) |
|---|---|
| Target Compound Data | IC₅₀ = 0.15 nM (7‑NH₂, compound 3a) |
| Comparator Or Baseline | IC₅₀ = 10 nM (7‑NHCH₃, compound 3b) |
| Quantified Difference | ~66‑fold (10 / 0.15) |
| Conditions | Isolated full‑length EGFR enzyme from A431 cells; poly‑Glu/Tyr copolymer phosphorylation assay; values are averages from ≥2 independent dose–response curves (J Med Chem 1997, Table 1) |
Why This Matters
Indicates that the primary amine at C‑7 is optimal for high‑affinity ATP‑site engagement, making the 7‑NH₂ scaffold indispensable for programs requiring sub‑nanomolar EGFR potency.
- [1] Thompson AM, Murray DK, Elliott WL, Fry DW, Nelson JA, Showalter HDH, Roberts BJ, Vincent PW, Denny WA. Tyrosine kinase inhibitors. 13. Structure–activity relationships for soluble 7‑substituted 4‑[(3‑bromophenyl)amino]pyrido[4,3‑d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1997;40(24):3915‑3925. Table 1. View Source
